Increased Lipophilicity (LogP) Driven by 4-Methoxybenzyl Moiety
The 4-methoxybenzyl group in 1-(4-Methoxybenzyl)piperidin-3-ol confers a higher predicted partition coefficient (LogP) compared to the unsubstituted benzyl analog 1-benzylpiperidin-3-ol [1]. The calculated LogP for the target compound is 2.67, versus a reported experimental LogP of 1.58 for 1-benzylpiperidin-3-ol [1][2]. This represents a quantifiable increase in lipophilicity of approximately 1.09 log units, corresponding to a more than 12-fold increase in octanol-water partitioning.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 2.67 (predicted) |
| Comparator Or Baseline | 1-Benzylpiperidin-3-ol: LogP 1.58 (experimental) |
| Quantified Difference | Δ LogP = +1.09 (12.3-fold increase in partition coefficient) |
| Conditions | Calculated using XLogP3 algorithm; experimental LogP from literature for comparator. |
Why This Matters
This quantifiable increase in lipophilicity is critical for researchers designing CNS-penetrant candidates or compounds requiring enhanced membrane permeability.
- [1] PubChem. 1-(4-Methoxybenzyl)piperidin-3-ol. Compound Summary. CID 54194607. Computed Properties: XLogP3. View Source
- [2] PubChem. 1-Benzylpiperidin-3-ol. Compound Summary. CID 2733778. Computed Properties: XLogP3. View Source
